- Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform, Journal of Medicinal Chemistry, 2011, 54(22), 7815-7833

Cas no 956034-06-3 (furo3,2-dpyrimidine-2,4-diol)

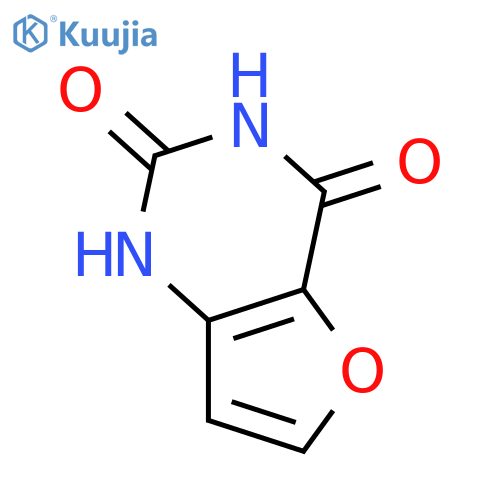

furo3,2-dpyrimidine-2,4-diol structure

Produktname:furo3,2-dpyrimidine-2,4-diol

furo3,2-dpyrimidine-2,4-diol Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Furo[3,2-d]pyrimidine-2,4-diol

- 1H-furo[3,2-d]pyrimidine-2,4-dione

- furo[3,2-d]pyrimidine-2,4(1H,3H)-dione

- furo3,2-dpyrimidine-2,4-diol

-

- MDL: MFCD11520867

- Inchi: 1S/C6H4N2O3/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10)

- InChI-Schlüssel: UEICIOHAOMRQDE-UHFFFAOYSA-N

- Lächelt: O=C1NC2=C(OC=C2)C(=O)N1

Berechnete Eigenschaften

- Genaue Masse: 152.02200

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 5

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 0

Experimentelle Eigenschaften

- PSA: 79.38000

- LogP: 0.63400

furo3,2-dpyrimidine-2,4-diol Sicherheitsinformationen

furo3,2-dpyrimidine-2,4-diol Zolldaten

- HS-CODE:2934999090

- Zolldaten:

China Zollkodex:

2934999090Übersicht:

2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung für

Zusammenfassung:

2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

furo3,2-dpyrimidine-2,4-diol Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-314223-10.0g |

furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 10.0g |

$9571.0 | 2023-07-10 | |

| Enamine | EN300-314223-2.5g |

furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 2.5g |

$2490.0 | 2023-09-05 | |

| Enamine | EN300-314223-0.25g |

furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 0.25g |

$589.0 | 2023-09-05 | |

| Enamine | EN300-314223-0.1g |

furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 0.1g |

$413.0 | 2023-09-05 | |

| Alichem | A089000433-10g |

Furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 10g |

$3142.11 | 2023-08-31 | |

| Alichem | A089000433-5g |

Furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 5g |

$2200.00 | 2023-08-31 | |

| Enamine | EN300-314223-5g |

furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 5g |

$4909.0 | 2023-09-05 | |

| 1PlusChem | 1P00600E-250mg |

Furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 250mg |

$287.00 | 2024-04-19 | |

| Ambeed | A697207-1g |

Furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 1g |

$850.0 | 2025-03-04 | |

| abcr | AB334496-1g |

Furo[3,2-d]pyrimidine-2,4-diol; . |

956034-06-3 | 1g |

€1771.00 | 2025-02-20 |

furo3,2-dpyrimidine-2,4-diol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; -78 °C; -78 °C → rt; 40 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

1.3 Reagents: Sodium hydroxide Solvents: Methanol ; 90 min, rt → reflux; reflux → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

1.3 Reagents: Sodium hydroxide Solvents: Methanol ; 90 min, rt → reflux; reflux → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 1 h, rt

Referenz

- Preparation of furanopyrimidines as inhibitors of phosphatidylinositol 3-kinase, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 3.5 h, 70 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

Referenz

- Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancer, European Journal of Medicinal Chemistry, 2021, 217,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Water ; 90 min, rt → reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

Referenz

- Thienopyrimidine and furopyrimidine derivatives as phosphoinositide 3-kinase inhibitor and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide , Hydrochloric acid Solvents: Dichloromethane , Water

Referenz

- Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors, MedChemComm, 2014, 5(12), 1821-1828

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran , Water ; 3.5 h, 70 °C

Referenz

- Preparation of fused heterocyclic compound derivative as PARP-1/PI3K dual-target inhibitor and used for the treatment of tumors, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 90 min, rt → reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

Referenz

- Preparation of 4-morpholinothienopyrimidine and 4-morpholinofuropyrimidine derivatives as phosphoinositide 3-kinase inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5

Referenz

- Preparation of heterocyclic compounds as janus kinase inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 90 min, rt → reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

Referenz

- Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt → reflux; 90 min, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

Referenz

- Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

Referenz

- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

furo3,2-dpyrimidine-2,4-diol Raw materials

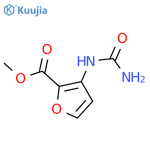

- Methyl 3-ureidofuran-2-carboxylate

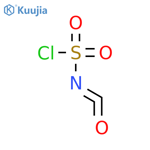

- Chlorosulfonyl isocyanate

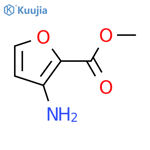

- Methyl 3-aminofuran-2-carboxylate

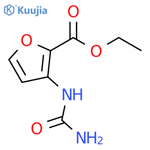

- 2-Furancarboxylic acid, 3-[(aminocarbonyl)amino]-, ethyl ester

furo3,2-dpyrimidine-2,4-diol Preparation Products

furo3,2-dpyrimidine-2,4-diol Verwandte Literatur

-

Walid A. M. Elgaher,Martina Fruth,Matthias Groh,J?rg Haupenthal,Rolf W. Hartmann RSC Adv. 2014 4 2177

956034-06-3 (furo3,2-dpyrimidine-2,4-diol) Verwandte Produkte

- 932308-60-6(N-(2-ethylphenyl)-2-{7-oxo-8-(phenylamino)methyl-2H,3H,6H,7H-1,4dioxino2,3-gquinolin-6-yl}acetamide)

- 862-89-5(Nandrolone undecylate)

- 1803749-85-0(Methyl 4-cyano-2-ethyl-5-formylphenylacetate)

- 1710695-38-7(1-(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl-1H-pyrazol-4-amine)

- 486996-49-0(2-methyl-5-(4-oxo-1,3-thiazolidin-2-ylidene)amino-2,3-dihydro-1H-isoindole-1,3-dione)

- 946378-09-2(N-benzyl-2-{4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide)

- 2228590-80-3(methyl 2-hydroxy-2-(4-methylthiophen-2-yl)acetate)

- 1804663-85-1(3-Chloro-6-(difluoromethyl)-2-iodopyridine-5-sulfonyl chloride)

- 1021266-23-8(N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]quinoline-2-carboxamide)

- 2138082-13-8(4-Methyl-1-(prop-1-yn-1-yl)cyclohex-2-en-1-ol)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:956034-06-3)furo3,2-dpyrimidine-2,4-diol

Reinheit:99%/99%/99%

Menge:100mg/250mg/1g

Preis ($):167.0/284.0/765.0